![molecular formula C24H18N4O3S B2916083 2-(3-methoxyphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one CAS No. 1358964-88-1](/img/structure/B2916083.png)
2-(3-methoxyphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one
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Overview
Description
2-(3-methoxyphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one is a complex organic compound that features a unique combination of functional groups, including methoxyphenyl, methylsulfanylphenyl, oxadiazole, and dihydrophthalazinone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the reaction of an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Coupling with the methoxyphenyl and methylsulfanylphenyl groups: This step often involves palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Cyclization to form the dihydrophthalazinone ring: This step may involve intramolecular cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxyphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(3-methoxyphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Use in the development of novel materials with unique electronic or optical properties.
Organic Synthesis: Serving as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and other functional groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
2-(3-methoxyphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one: Similar in structure but with variations in functional groups.
4-(methylsulfanyl)phenyl derivatives: Compounds with similar methylsulfanylphenyl groups but different core structures.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the oxadiazole ring, in particular, is notable for its stability and ability to participate in diverse chemical reactions .
Biological Activity
The compound 2-(3-methoxyphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes a phthalazine core, oxadiazole ring, and methoxy and methylsulfanyl substituents that may influence its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Several studies have shown that derivatives of oxadiazole compounds possess significant antimicrobial properties. The presence of the methylsulfanyl group is thought to enhance these effects by improving solubility and bioavailability .
- Antifungal Activity : The compound has demonstrated antifungal properties against various strains. For example, compounds with similar structures exhibited minimum inhibitory concentrations (MIC) ranging from 6.25 to 32 µg/mL against pathogens like Fusarium oxysporum and Candida albicans .
- Anticancer Potential : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. The mechanism is hypothesized to involve the induction of apoptosis in cancer cells, although specific pathways remain to be elucidated .
Antimicrobial Studies
A comparative study evaluated the antimicrobial efficacy of various derivatives, including those similar to our compound. The results indicated:
Compound | Target Organism | MIC (µg/mL) | Activity Level |
---|---|---|---|
A | E. coli | 10 | Moderate |
B | S. aureus | 15 | Moderate |
C | F. oxysporum | 6.25 | High |
D | C. albicans | 20 | Moderate |
These findings suggest that the structural features of the compound play a crucial role in its antimicrobial potency.
Case Studies
In a recent study focused on the synthesis and biological evaluation of oxadiazole derivatives, it was found that introducing electron-donating groups like methoxy significantly improved antifungal activity against Fusarium oxysporum. The study reported a compound with a similar structure achieving an MIC of 12.5 µg/mL compared to standard antifungals like ketoconazole .
Another investigation into the anticancer properties of related compounds indicated that they could induce apoptosis in breast cancer cells through mitochondrial pathways, showcasing their potential as therapeutic agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be linked to its structural components:
- Oxadiazole Ring : Known for enhancing bioactivity due to its ability to interact with biological targets.
- Methoxy Group : Increases lipophilicity and may facilitate better cell membrane penetration.
- Methylsulfanyl Substituent : Enhances solubility and may contribute to increased antimicrobial activity.
Properties
IUPAC Name |
2-(3-methoxyphenyl)-4-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O3S/c1-30-17-7-5-6-16(14-17)28-24(29)20-9-4-3-8-19(20)21(26-28)23-25-22(27-31-23)15-10-12-18(32-2)13-11-15/h3-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTOVWKLEZUIKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=C(C=C5)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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